Terazosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

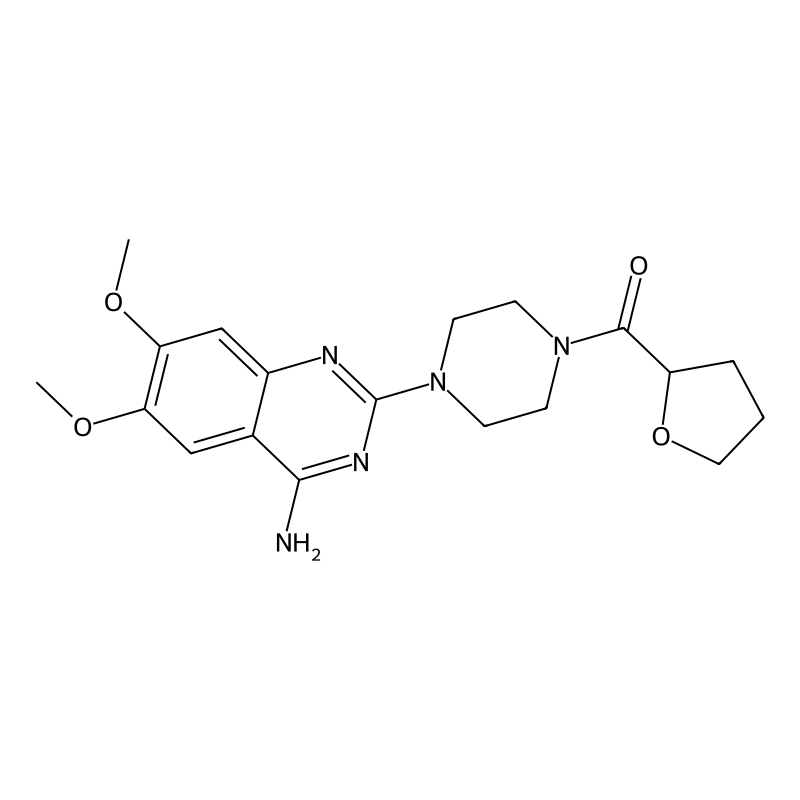

SMILES

Terazosin in Benign Prostatic Hyperplasia (BPH) Research

- Long-Term Efficacy and Safety: A long-term (42 months) open-label study evaluated Terazosin's effectiveness in BPH patients. The results showed significant improvement in peak urinary flow rates, indicating Terazosin's ability to manage BPH symptoms over an extended period .

Terazosin Beyond BPH: Exploring Potential Applications

Beyond its established use in BPH, Terazosin is being explored for potential applications in various medical conditions. Here are some ongoing areas of research:

- Parkinson's Disease: Recent studies suggest Terazosin might have neuroprotective properties. Research combining basic molecular biology and large datasets points towards Terazosin's ability to activate an enzyme crucial for cellular energy production, a hallmark deficiency in Parkinson's disease The University of Iowa website.

Terazosin is a medication primarily used in the management of benign prostatic hyperplasia and essential hypertension. It is classified as a long-acting selective alpha-1 adrenergic receptor antagonist, which means it works by blocking specific receptors in the body that are responsible for constricting blood vessels and affecting smooth muscle tone in the prostate and bladder. This action leads to relaxation of smooth muscles, thereby improving urinary flow and reducing blood pressure .

The compound has a chemical formula of C₁₉H₂₅N₅O₄ and a molar mass of approximately 387.44 g/mol. Terazosin was patented in 1975 and became available for medical use in 1985. It is often marketed under various brand names, including Hytrin and Zayasel .

- Piperazine + 2-Furoyl Chloride → Intermediate

- Intermediate + Hydrogen (catalytic) → Modified Intermediate

- Modified Intermediate + 2-Chloro-6,7-Dimethoxyquinazolin-4-Amine → Terazosin

These reactions highlight the complexity of synthesizing terazosin and its reliance on specific chemical transformations.

Terazosin exhibits significant biological activity through its mechanism as an alpha-1 adrenergic receptor antagonist. By selectively blocking these receptors, terazosin induces vasodilation in blood vessels, which lowers blood pressure and alleviates urinary obstruction caused by an enlarged prostate .

The drug has been shown to enhance the expression of transforming growth factor beta-1, which is involved in cellular processes such as apoptosis in prostate cells, potentially contributing to its therapeutic effects against benign prostatic hyperplasia .

The synthesis methods for terazosin have been refined over the years. The primary method involves the reaction of piperazine with 2-furoyl chloride followed by catalytic hydrogenation. This process allows for the formation of various intermediates that are essential for producing the final compound. The synthesis can be summarized in a stepwise manner:

- Formation of an intermediate from piperazine and 2-furoyl chloride.

- Catalytic hydrogenation to modify the furan ring structure.

- Direct alkylation with a quinazoline derivative to produce terazosin.

This method emphasizes the importance of controlling reaction conditions to ensure high yields and purity of the final product .

Terazosin is primarily used for two main applications:

- Management of Benign Prostatic Hyperplasia: It helps alleviate symptoms such as difficulty urinating by relaxing muscles in the prostate and bladder neck.

- Treatment of Essential Hypertension: By relaxing blood vessels, terazosin effectively lowers blood pressure, making it useful for patients with hypertension.

Additionally, emerging research suggests potential neuroprotective effects in motor neuron diseases, highlighting its versatility beyond traditional applications .

Terazosin exhibits a range of drug interactions that are important to consider during treatment. While it is generally well-tolerated, interactions can occur with other medications that affect blood pressure or those metabolized through similar pathways:

- Antihypertensives: Concurrent use may lead to additive hypotensive effects.

- Phosphodiesterase inhibitors: These may enhance the hypotensive effects of terazosin.

- CYP450 Metabolizers: Terazosin is primarily metabolized by liver enzymes; thus, drugs affecting these enzymes can alter its efficacy.

Monitoring patients for signs of hypotension or other adverse effects is crucial when initiating terazosin therapy or adjusting dosages .

Terazosin belongs to a class of medications known as alpha-1 adrenergic receptor antagonists. Similar compounds include:

- Prazosin: An earlier alpha blocker used for hypertension and post-traumatic stress disorder.

- Doxazosin: A longer-acting alpha blocker used for benign prostatic hyperplasia and hypertension.

- Alfuzosin: Primarily used for benign prostatic hyperplasia with a more selective action on the prostate.

Comparison TableCompound Primary Use Duration of Action Selectivity Terazosin Benign prostatic hyperplasia, hypertension Long (12 hours) Alpha-1 selective Prazosin Hypertension, PTSD Short (3-6 hours) Alpha-1 selective Doxazosin Benign prostatic hyperplasia, hypertension Long (22 hours) Alpha-1 selective Alfuzosin Benign prostatic hyperplasia Intermediate (5 hours) More prostate-selective

Uniqueness of Terazosin

| Compound | Primary Use | Duration of Action | Selectivity |

|---|---|---|---|

| Terazosin | Benign prostatic hyperplasia, hypertension | Long (12 hours) | Alpha-1 selective |

| Prazosin | Hypertension, PTSD | Short (3-6 hours) | Alpha-1 selective |

| Doxazosin | Benign prostatic hyperplasia, hypertension | Long (22 hours) | Alpha-1 selective |

| Alfuzosin | Benign prostatic hyperplasia | Intermediate (5 hours) | More prostate-selective |

Terazosin's unique profile lies in its balanced efficacy for both hypertension and urinary symptoms associated with benign prostatic hyperplasia while maintaining a relatively long duration of action compared to other similar compounds . Its ability to induce apoptosis in prostate cells further distinguishes it from its counterparts.

Raw Materials and Starting Reagents

The synthesis of terazosin hydrochloride relies on a carefully selected array of raw materials and starting reagents, each playing a critical role in the multi-step synthetic process [1]. The primary starting material is 2-chloro-6,7-dimethoxyquinazoline-4-amino, which serves as the quinazoline core precursor with a molecular weight of 239.7 grams per mole [1] [7]. This compound is typically sourced at 99.7% purity and forms the foundation for the subsequent coupling reactions [1].

The second essential component is the piperazine derivative, specifically N-(2-tetrahydrofuroyl)piperazine, with a molecular formula of C9H16N2O2 and molecular weight of 184.2 grams per mole [15]. This pre-formed piperazine derivative contains the tetrahydrofuran carbonyl moiety that distinguishes terazosin from related quinazoline compounds [15]. Alternatively, the synthesis can employ tetrahydrofuran-2-carboxylic acid (C5H8O3, 116.1 grams per mole) and piperazine (C4H10N2, 86.1 grams per mole) as separate starting materials for in-situ coupling [29] [32].

For quinazoline core formation, phosphoryl trichloride serves as the primary chlorinating agent, typically used in conjunction with N,N-dimethylaniline as a catalyst [10] [12]. The precursor 6,7-dimethoxy quinazolin-2,4-diones (C10H10N2O4, 222.2 grams per mole) undergoes chlorination to generate the reactive 2,4-dichloro-6,7-dimethoxyquinazoline intermediate [10]. Solvent systems include methyl cellosolve (2-methoxyethanol) for traditional processes and isoamyl alcohol for improved methods [5] [6].

Table 1: Raw Materials and Starting Reagents for Terazosin Synthesis

| Component | Chemical Formula | Molecular Weight (g/mol) | Role in Synthesis | Typical Purity (%) |

|---|---|---|---|---|

| 2-Chloro-6,7-dimethoxyquinazoline-4-amino | C10H10ClN3O2 | 239.7 | Primary quinazoline starting material | 99.7 |

| N-(2-Tetrahydrofuroyl)piperazine | C9H16N2O2 | 184.2 | Pre-formed piperazine derivative | >98 |

| Tetrahydrofuran-2-carboxylic acid | C5H8O3 | 116.1 | Starting material for carbonyl component | >99 |

| Piperazine | C4H10N2 | 86.1 | Base nucleophile component | >99 |

| Phosphoryl trichloride (POCl3) | POCl3 | 153.3 | Chlorinating agent for quinazoline synthesis | >99 |

| 6,7-Dimethoxy quinazolin-2,4-diones | C10H10N2O4 | 222.2 | Quinazoline precursor | >98 |

| N,N-Dimethylaniline | C8H11N | 121.2 | Catalyst for chlorination reactions | >99 |

| Methyl Cellosolve (2-methoxyethanol) | C3H8O2 | 76.1 | Reaction solvent | >99 |

| Triethylamine | C6H15N | 101.2 | Acid scavenger (traditional method) | >99 |

Key Reaction Mechanisms in Quinazoline Core Formation

The formation of the quinazoline core in terazosin synthesis involves multiple mechanistic pathways depending on the chosen synthetic route [9] [10]. The primary mechanism involves nucleophilic substitution reactions at the C2 and C4 positions of the quinazoline ring system [9]. Initial quinazoline core construction begins with 6,7-dimethoxy quinazolin-2,4-diones, which undergoes selective chlorination using phosphoryl trichloride in the presence of N,N-dimethylaniline [10] [12].

The chlorination mechanism proceeds through an initial nucleophilic attack by the carbonyl oxygen on phosphoryl trichloride, forming a phosphoryl intermediate [12]. This intermediate subsequently undergoes elimination to generate the corresponding chloro derivative. The reaction conditions typically require temperatures between 110-120 degrees Celsius for 5-6 hours, achieving yields of 85-90% [10] [12].

The regioselectivity of quinazoline modifications presents significant challenges, as the C4 position demonstrates higher reactivity toward nucleophilic substitution compared to the C2 position [9]. Aromatic nucleophilic substitution at the C2 position requires elevated temperatures, extended reaction times, and sometimes transition-metal catalysts [9]. Recent advances have introduced azide-tetrazole tautomeric equilibrium strategies to achieve regioselective C2 modifications through functional group swap mechanisms [9].

The quinazoline core structure exhibits distinctive electronic properties due to the electron-withdrawing nature of the nitrogen atoms, which activate the aromatic ring toward nucleophilic attack [11]. The 6,7-dimethoxy substitution pattern provides electron-donating effects that moderate the reactivity and influence the regioselectivity of subsequent substitution reactions [9] [11]. These electronic effects are crucial for controlling the reaction pathway and minimizing side product formation during large-scale synthesis [11].

Table 2: Key Reaction Conditions and Mechanisms

| Synthesis Step | Temperature (°C) | Reaction Time (hours) | Solvent System | Key Mechanism | Typical Yield (%) |

|---|---|---|---|---|---|

| Quinazoline Core Formation | 110-120 | 5-6 | POCl3/N,N-Dimethylaniline | Nucleophilic substitution | 85-90 |

| Piperazine Carbonyl Coupling (Traditional) | 115-120 | 8 | Methyl Cellosolve | SN2 with acid scavenger | 73 |

| Piperazine Carbonyl Coupling (Improved) | 110-120 | 8 | Isoamyl alcohol | SN2 without acid scavenger | 92 |

| Final Crystallization | 60-65 | 1 | Aqueous ethanol | Recrystallization | 95-98 |

Piperazine-Tetrahydrofuran Carbonyl Coupling Strategies

The coupling of piperazine derivatives with tetrahydrofuran carbonyl components represents a critical step in terazosin synthesis, employing multiple strategic approaches [5] [6] [15]. The traditional approach utilizes pre-formed N-(2-tetrahydrofuroyl)piperazine, which undergoes nucleophilic substitution with 2-chloro-6,7-dimethoxyquinazoline-4-amino [5]. This method requires the preliminary synthesis of the piperazine derivative through acylation of piperazine with tetrahydrofuran-2-carbonyl chloride [27] [32].

The preparation of tetrahydrofuran-2-carbonyl chloride involves the treatment of tetrahydrofuran-2-carboxylic acid with thionyl chloride or phosphoryl trichloride under controlled conditions [27] [32]. Alternative methods employ oxalyl chloride with catalytic dimethylformamide in dichloromethane, followed by decomposition of excess oxalyl chloride at low temperatures [30] [33]. The carbonyl chloride formation typically proceeds with yields exceeding 90% when proper temperature control and moisture exclusion are maintained [30].

Advanced coupling strategies involve direct condensation approaches where tetrahydrofuran-2-carboxylic acid and piperazine are coupled in the presence of coupling reagents [32]. One particularly effective method employs in-situ esterification with methanol in the presence of sulfuric acid, followed by aminolysis with piperazine to form the desired amide linkage [32]. This approach eliminates the need for handling reactive carbonyl chlorides and achieves yields of approximately 95% [32].

The mechanistic pathway for piperazine-carbonyl coupling involves nucleophilic acyl substitution, where the nitrogen atom of piperazine attacks the carbonyl carbon of the acid chloride or activated ester [15] [18]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates the leaving group to form the stable amide bond [15]. Reaction conditions typically require inert atmospheres and controlled temperatures to prevent hydrolysis and side reactions [15] [18].

Recent developments in piperazine coupling strategies have focused on environmentally benign approaches that minimize waste generation and eliminate hazardous reagents [32]. The use of hexamethyldisilazane as a coupling agent in chloroform has demonstrated effectiveness for amide formation, achieving 93% yields under mild conditions [15]. This method avoids the use of traditional coupling reagents and produces minimal waste streams [15].

Optimization of Yield and Purity in Large-Scale Synthesis

Large-scale terazosin synthesis has undergone significant optimization to improve overall yields and product purity while reducing environmental impact [5] [6] [7]. The most substantial advancement involves the elimination of triethylamine as an acid scavenger in the coupling reaction between chloroquinazoline and piperazine derivatives [5] [6]. Traditional processes employed triethylamine to neutralize hydrogen chloride generated during the coupling reaction, resulting in contamination with triethylammonium chloride and necessitating multiple purification steps [5] [6].

The improved process eliminates triethylamine and conducts the coupling reaction in the absence of added acid scavengers [5] [6] [7]. This modification results in direct formation of anhydrous terazosin hydrochloride, which precipitates from the reaction mixture due to its lower solubility compared to the free base [5] [6]. The elimination of acid scavengers increases overall yield from approximately 73% to 92%, representing a 26% improvement in production efficiency [5] [6].

Process time optimization has reduced manufacturing duration from seven days to four days through streamlined reaction sequences and elimination of intermediate purification steps [5] [6]. The improved process requires approximately 52% less 2-methoxyethanol solvent per mole of product and completely eliminates triethylamine usage, significantly reducing waste stream volumes [5] [6]. These modifications address environmental concerns by eliminating triethylamine, which is classified as a potentially hazardous air pollutant [5] [6].

Purity optimization in large-scale synthesis focuses on crystallization control and impurity management [1] [4]. The final product typically achieves chemical purity between 99.47% and 99.97% as determined by high-performance liquid chromatography analysis [1] [26]. Moisture content is controlled to less than 8.0% through careful drying procedures, with typical results achieving approximately 7.49% water content [26]. Residual solvent levels are maintained below 5000 parts per million through controlled distillation and drying processes [4].

Crystalline form control ensures consistent production of the dihydrate form, designated as Form IV anhydrous terazosin hydrochloride intermediate, which is subsequently converted to the stable dihydrate through recrystallization from aqueous ethanol [5] [6] [7]. X-ray powder diffraction analysis confirms the consistent crystalline structure, while particle size distribution is controlled to achieve 95% of particles below 150 micrometers [4] [26].

Table 3: Process Optimization and Yield Comparison

| Process Parameter | Traditional Method | Improved Method | Improvement Factor |

|---|---|---|---|

| Overall Yield (%) | 73 | 92 | +26% |

| Process Time (days) | 7 | 4 | -43% |

| Triethylamine Usage (g/mol product) | 37.9 | 0 | Eliminated |

| 2-Methoxyethanol Usage (kg/mol product) | 2.5 | 1.2 | -52% |

| Waste Stream Volume | High | Low | Significantly reduced |

| Environmental Impact | High (hazardous air pollutant) | Low (eliminated TEA) | Major reduction |

| Process Complexity | High (multiple pH adjustments) | Low (direct crystallization) | Simplified process |

Table 4: Purity Optimization Parameters for Large-Scale Production

| Quality Parameter | Specification | Typical Result | Control Method |

|---|---|---|---|

| Chemical Purity (%) | ≥99.0 | 99.47-99.97 | HPLC analysis |

| Moisture Content (%) | ≤8.0 | 7.49 | Karl Fischer titration |

| Residual Solvents (ppm) | ≤5000 | <2000 | GC-MS analysis |

| Heavy Metals (ppm) | ≤20 | <10 | ICP-MS analysis |

| Particle Size Distribution | 90% <150 μm | 95% <150 μm | Laser diffraction |

| Crystalline Form | Dihydrate Form IV | Consistent dihydrate | XRPD analysis |

| Impurity A Content (%) | ≤0.5 | 0.2-0.3 | HPLC with reference standard |

| Impurity B Content (%) | ≤0.3 | 0.1-0.2 | HPLC with reference standard |

Terazosin exhibits distinctive solubility characteristics that vary significantly between its different salt forms and across various solvent systems. The free base form demonstrates limited aqueous solubility with a reported value of 30.6 mg/L at 22.5°C [1]. This relatively low water solubility is attributed to the quinazoline ring system and the presence of methoxy substituents that contribute to the compound's lipophilic character.

The hydrochloride salt form shows markedly improved aqueous solubility, achieving concentrations of 19.6-20.4 mg/mL [2] [3]. This enhancement results from the formation of ionic interactions between the protonated nitrogen center and the chloride counterion, facilitating hydrogen bonding with water molecules. The dihydrate form of terazosin hydrochloride exhibits further modified solubility characteristics, being described as sparingly soluble in water [4].

| Property | Free Base | Hydrochloride Salt | Dihydrate |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₅N₅O₄ | C₁₉H₂₆ClN₅O₄ | C₁₉H₃₀ClN₅O₆ |

| Molecular Weight (g/mol) | 387.43 | 423.9 | 459.92 |

| Water Solubility (mg/mL) | 30.6 (at 22.5°C) | 19.6-20.4 | Sparingly soluble |

| DMSO Solubility (mg/mL) | 77 | 26 | - |

| Methanol Solubility (mg/mL) | 33.7 | 20 | Slightly soluble |

| Ethanol Solubility (mg/mL) | 4.1 | 4 | Very slightly soluble |

In organic solvents, terazosin demonstrates preferential solubility in polar aprotic solvents. The free base achieves highest solubility in dimethyl sulfoxide at 77 mg/mL [5], followed by methanol at 33.7 mg/mL [6]. Ethanol shows limited solvation capacity with only 4.1 mg/mL solubility [1]. The hydrochloride salt exhibits reduced organic solvent solubility compared to the free base, with DMSO solubility decreasing to 26 mg/mL [7].

The partition coefficient (LogP) of terazosin free base is reported as 1.64 [8], indicating moderate lipophilicity. This value suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for dissolution in biological fluids. The compound's amphiphilic nature, with both hydrophilic quinazoline nitrogen centers and lipophilic aromatic regions, contributes to its balanced solubility profile.

Temperature significantly influences terazosin solubility behavior. At elevated temperatures, enhanced molecular motion facilitates greater solvation, particularly in polar solvents [9]. The compound's solubility in methanol increases substantially with temperature, reaching optimal dissolution conditions around 50-60°C.

Thermal Degradation Kinetics and Thermodynamic Analysis

Comprehensive thermal analysis reveals that terazosin undergoes stepwise degradation through six distinct thermal events, each characterized by specific activation energies and thermodynamic parameters [10] [11]. The degradation process initiates at relatively low temperatures and proceeds through consecutive bond cleavage mechanisms.

The primary thermal decomposition occurs across the temperature range of 25-700°C, with total mass loss reaching 89.63% [10]. The degradation pattern demonstrates non-uniform kinetics, suggesting multiple competing pathways with varying activation barriers.

| Temperature Range (°C) | Mass Loss (%) | Assignment | Activation Energy (kJ/mol) |

|---|---|---|---|

| 25-150 | 7.59 | Loss of water molecules | 152.10 |

| 150-280 | 7.71 | Loss of HCl molecule and melting | 51.81 |

| 280-320 | 14.98 | Loss of C₄H₇O molecule | 112.95 |

| 320-341 | 6.18 | Loss of CO molecule | 132.31 |

| 341-490 | 18.56 | Loss of C₄H₈N₂ molecule | 32.35 |

| 490-700 | 45.31 | Loss of C₁₀H₁₀N₃O₂ molecule | 121.18 |

The initial decomposition step (25-150°C) involves dehydration with an activation energy of 152.10 kJ/mol [11]. This process removes two water molecules from the dihydrate structure, confirmed by the appearance of an endothermic peak at 117.97°C in differential thermal analysis. The relatively high activation energy indicates strong hydrogen bonding between water molecules and the terazosin structure.

The second thermal event (150-280°C) exhibits the lowest activation energy at 51.81 kJ/mol, corresponding to simultaneous hydrogen chloride elimination and melting processes [11]. This step demonstrates the highest thermodynamic favorability among all degradation pathways. The melting endotherm appears at 273.62°C, consistent with reported melting point values.

Molecular orbital calculations reveal that thermal bond rupture follows the order of bond strength: C₃-C₂ (1.531 Å, 0.972) < C₆-C₅ (1.531 Å, 0.973) < C₇-N₄ (1.423 Å, 1.103) [10]. The weakest bonds, characterized by longer bond lengths and lower bond orders, preferentially cleave during thermal stress.

Thermodynamic parameters calculated using the Coats-Redfern method demonstrate varying enthalpy changes (ΔH*) ranging from 79.98 to 155.4 kJ/mol [10]. The entropy values show both positive and negative contributions, with the first decomposition step exhibiting positive entropy (152.3 J·K⁻¹·mol⁻¹), indicating increased molecular disorder during water elimination.

Kinetic analysis reveals that terazosin thermal stability ranks lowest among related cardiovascular drugs, with the sequence: Telmisartan > Cilazapril > Terazosin [12]. This reduced stability necessitates careful storage conditions and handling protocols to maintain pharmaceutical integrity.

pH-Dependent Stability in Biological Matrices

Terazosin exhibits pronounced pH-dependent stability characteristics that significantly impact its pharmaceutical behavior in biological environments. The compound demonstrates optimal stability within a narrow pH range of 4.5-6.5, with rapid degradation occurring under both strongly acidic and alkaline conditions [13].

| pH Condition | Stability | Notes |

|---|---|---|

| pH 3.5 | Increased degradation | Formation of related compounds |

| pH 4.5-6.5 | Stable (optimal range) | Suitable for formulation |

| pH 7.0 | Slight degradation | Negligible rate below pH 7 |

| pH 8.0 | Moderate degradation | Convenient for kinetic studies |

| pH 9.0 | Fast degradation | Very fast photoreaction |

| 0.1N HCl | Major degradation product formation | Piperazinyl quinazoline formation |

| 0.1N NaOH | Complete degradation in 3 hours | Complete shift in UV spectrum |

Under strongly acidic conditions (0.1N HCl), terazosin undergoes hydrolytic cleavage at the amide linkage, forming 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline as the primary degradation product [14]. Mass spectrometric analysis confirms the molecular ion at m/z 290.4, consistent with the proposed degradation pathway. The reaction mechanism involves nucleophilic attack by water molecules at the carbonyl carbon, facilitated by protonation of the adjacent nitrogen.

Alkaline degradation proceeds through a different mechanism, with 0.1N sodium hydroxide causing complete drug decomposition within three hours at reflux conditions [15]. This process involves base-catalyzed hydrolysis of the tetrahydrofuran carbonyl linkage, resulting in complete structural fragmentation. Thin-layer chromatographic analysis using chloroform:acetone:ammonia (6:4:0.1) confirms the absence of parent compound after complete alkaline treatment.

The pH-stability profile demonstrates critical implications for biological matrices. In gastric fluid (pH 1-3), rapid degradation occurs with formation of multiple breakdown products [13]. Intestinal fluid (pH 6-8) provides more favorable conditions, though some degradation still occurs at the higher pH range.

Stability studies in phosphate buffer systems reveal that terazosin maintains 100±10% labeled content for 24 months when stored at pH 4.5-6.5 under controlled conditions (25±2°C, 60±5% relative humidity) [13]. Outside this optimal range, significant degradation products emerge, compromising pharmaceutical quality.

The pKa value of 7.1 (measured in 0.1N NaOH) indicates that terazosin exists predominantly in its protonated form under physiological conditions [1]. This ionization state influences both stability and membrane permeability characteristics in biological systems.

Buffer capacity effects demonstrate that well-buffered systems maintain terazosin stability more effectively than unbuffered solutions. Phosphate buffers provide superior protection compared to acetate or citrate systems, likely due to specific ion interactions that stabilize the quinazoline ring system.

Photolytic Degradation Pathways

Photochemical stability analysis reveals that terazosin demonstrates significant susceptibility to light-induced degradation, with complex photolytic pathways dependent on wavelength, pH, and presence of oxidizing agents [16]. The compound exhibits particular vulnerability to ultraviolet radiation in the 300-400 nm range, corresponding to its absorption maximum.

| Condition | Kinetics Order | Rate Constant | Half-life |

|---|---|---|---|

| Direct photolysis (UV 365nm) | First-order | Low at acidic pH | pH dependent |

| UV + H₂O₂ | First-order | 4.5× higher than direct | Reduced |

| Fenton reaction | Second-order | Enhanced degradation | Significantly reduced |

| Photo-Fenton | Second-order | Highest rate observed | Shortest |

| Solar light (natural water) | Pseudo first-order | k₁=2.6×10⁻² s⁻¹ | Variable |

| Solar light (pH 8) | First-order | Enhanced rate | Reduced |

Direct photolysis under UV-A radiation (365 nm) follows first-order kinetics with rate constants highly dependent on solution pH [16]. At acidic pH values below 7, the degradation rate remains negligible, providing relative photostability. However, increasing pH dramatically accelerates photodegradation, with the reaction rate increasing by approximately 4.5-fold at pH 8 compared to pH 3.85.

The photodegradation mechanism involves initial excitation of the quinazoline chromophore, followed by intersystem crossing to reactive triplet states. These excited species undergo various reaction pathways including hydrogen abstraction, electron transfer, and direct bond cleavage. Principal component analysis and multivariate curve resolution techniques reveal formation of multiple photoproducts with distinct spectral characteristics [16].

In natural water systems under solar irradiation, terazosin exhibits pseudo-first-order degradation kinetics with a rate constant of 2.6×10⁻² s⁻¹ [16]. The enhanced degradation in natural matrices results from photosensitization effects involving dissolved organic matter and trace metals. Iron-containing systems particularly accelerate photodegradation through Fenton-type reactions.

Hydrogen peroxide significantly enhances photolytic degradation efficiency, increasing the reaction rate by a factor of 4.5 compared to direct photolysis [16]. This enhancement occurs through generation of hydroxyl radicals (- OH) that react non-selectively with the terazosin molecule. The mechanism involves hydrogen abstraction from the tetrahydrofuran ring and electron transfer from the quinazoline system.

Photo-Fenton processes demonstrate the highest degradation efficiency among all tested conditions [16]. The combination of UV radiation, hydrogen peroxide, and ferrous ions creates optimal conditions for complete mineralization. The reaction follows second-order kinetics with respect to both terazosin concentration and iron catalyst concentration.

Chemometric analysis using multivariate curve resolution alternating least squares identifies three primary photodegradation products with molecular masses corresponding to loss of specific functional groups [16]. High-performance liquid chromatography confirms formation of new peaks at retention times 5.34 minutes with characteristic UV absorption bands at 214, 222, and 246 nm.

The photostability profile indicates that terazosin formulations require protection from light exposure during manufacturing, storage, and dispensing. Amber glass containers or light-resistant packaging materials effectively minimize photodegradation under normal pharmaceutical handling conditions.

XLogP3

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study

Gabriel Onn Kit Loh, Emily Yii Ling Wong, Yvonne Tze Fung Tan, Loke Meng Ong, Ru Shing Ng, Hong Chin Wee, Kok Khiang PehPMID: 33429127 DOI: 10.1016/j.jchromb.2020.122517

Abstract

A simple, fast and sensitive LC-MS/MS method was developed to quantify terazosin in human plasma. The mobile phase consisted of acetonitrile-0.1% (v/v) formic acid (70:30, v/v). Prazosin was used as internal standard (IS). As deproteinization agent, acetonitrile produced a clean sample. A higher response intensity with more symmetrical peak was obtained using Agilent Poroshell 120 EC-C18 - Fast LC column (100 × 2.1mmID, 2.7 μm) compared with Kinetex XB-C18 (100 × 2.1 mm, 2.6 µm) column. The response of terazosin and IS were approximately two times in citrate phosphate dextrose (CPD) plasma compared with dipotassium ethylenediaminetetraacetic acid (KEDTA) plasma. Plasma calibration curve was linear from 1.0 to 100.0 ng/mL, with coefficient of determination r

≥ 0.99. The within-run and between-run precision values (CV, %) were <5.2% and <7.8%, while accuracy values were 102.8-112.7% and 103.4-112.2%. The extended run accuracy was 98.6-102.8% and precision (CV, %) 4.3-10.4%. The recovery of analyte was >98% and IS >94%. Terazosin in plasma kept at benchtop was stable for 24 h, in autosampler tray for 48 h, in instrumentation room for 48 h, for 7 freeze-thaw cycles and in freezer for 140 days. Terazosin and IS stock standard solutions were stable for 140 days at room temperature and in the chiller. The high throughput method was successfully utilized to measure 935 samples in a bioequivalence study of terazosin.

Vasoactive Effects of Acute Ergot Exposure in Sheep

Rossalin Yonpiam, Jair Gobbet, Ashok Jadhav, Kaushik Desai, Barry Blakley, Ahmad Al-DissiPMID: 33924041 DOI: 10.3390/toxins13040291

Abstract

Ergotism is a common and increasing problem in Saskatchewan's livestock. Chronic exposure to low concentrations of ergot alkaloids is known to cause severe arterial vasoconstriction and gangrene through the activation of adrenergic and serotonergic receptors on vascular smooth muscles. The acute vascular effects of a single oral dose with high-level exposure to ergot alkaloids remain unknown and are examined in this study. This study had two main objectives; the first was to evaluate the role of α-adrenergic receptors in mediating the acute vasocontractile response after single-dose exposure in sheep. The second was to examine whether terazosin (TE) could abolish the vascular contractile effects of ergot alkaloids. Twelve adult female sheep were randomly placed into control and exposure groups (

= 6/group). Ergot sclerotia were collected and finely ground. The concentrations of six ergot alkaloids (ergocornine, ergocristine, ergocryptine, ergometrine, ergosine, and ergotamine) were determined using HPLC/MS at Prairie Diagnostic Services Inc., (Saskatoon, SK, Canada). Each ewe within the treatment group received a single oral treatment of ground ergot sclerotia at a dose of 600 µg/kg BW (total ergot) while each ewe in the control group received water. Animals were euthanized 12 h after the treatment, and the pedal artery (dorsal metatarsal III artery) from the left hind limb from each animal was carefully dissected and mounted in an isolated tissue bath. The vascular contractile response to phenylephrine (PE) (α

-adrenergic agonist) was compared between the two groups before and after TE (α

-adrenergic antagonist) treatment. Acute exposure to ergot alkaloids resulted in a 38% increase in vascular sensitivity to PE compared to control (Ctl EC

= 1.74 × 10

M; Exp EC

= 1.079 × 10

M,

= 0.046). TE treatment resulted in a significant dose-dependent increase in EC

in both exposure and control groups (

< 0.05 for all treatments). Surprisingly, TE effect was significantly more pronounced in the ergot exposed group compared to the control group at two of the three concentrations of TE (TE 30 nM,

= 0.36; TE 100 nM,

< 0.001; TE 300 nM,

< 0.001). Similar to chronic exposure, acute exposure to ergot alkaloids results in increased vascular sensitivity to PE. TE is a more potent dose-dependent antagonist for the PE contractile response in sheep exposed to ergot compared to the control group. This study may indicate that the dry gangrene seen in sheep, and likely other species, might be related to the activation of α

-adrenergic receptor. This effect may be reversed using TE, especially at early stages of the disease before cell death occurs. This study may also indicate that acute-single dose exposure scenario may be useful in the study of vascular effects of ergot alkaloids.

Terazosin reduces steroidogenic factor 1 and upregulates heat shock protein 90 expression in LH-induced bovine ovarian theca cells

Zi-Run Tang, Shou-Long Deng, Zheng-Xing Lian, Kun YuPMID: 33352221 DOI: 10.1016/j.freeradbiomed.2020.12.016

Abstract

Hyperthecosis syndrome is a common endocrine system metabolic disorder in women of childbearing age. The main symptoms are elevated androgen levels, abnormal ovulation, and excessive oxidative stress. Currently, there is no effective treatment for hyperthecosis syndrome. α(1)-adrenergic receptor (ADRA1) is involved in the metabolic pathway of ovarian steroid hormone. This study studied the mechanism of the ADRA1 inhibitor terazosin in the LH-induced bovine theca cells in vitro. We found that terazosin regulates the expression of steroidogenic factor 1 (SF1) and downstream genes through the ERK1/2 pathway, reducing androgen content. Terazosin promotes the expression of HSP90 and reduces the activity of iNOS. In addition, Terazosin up-regulates the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream gene γ-GCS, which improves the ability of theca cells to resist oxidative stress. This study provides a reference for the treatment of human hyperthecosis syndrome.Determination of terazosin in the presence of prazosin: Different state-of-the-art machine learning algorithms with UV spectroscopy

Ahmed M Ibrahim, Hassan A M Hendawy, Wafaa S Hassan, Abdalla Shalaby, Manal S ElMasryPMID: 32305835 DOI: 10.1016/j.saa.2020.118349

Abstract

Counterfeit drugs have adverse effects on public health; chromatographic methods can be used but they are costly. In this study, we developed cost-effective and environmentally friendly methodology for the analysis of terazosin HCl (TZ) in the presence prazosin hydrochloride (PZ) using UV spectroscopy in conjunction with machine learning (ML) models. Variable selection algorithms were applied to select most informative spectral variables. Thirty-five ML models were assessed and their performances were compared. The models covered a wide range of prediction mechanisms, such as tree-based, linear, self-organizing maps, neural network, Gaussian process, boosting, bagging, Bayesian models, kernel methods, and quantile regression. The values of the root mean square error (RMSE), coefficient of determination (R), and absolute mean error (MAE) were obtained for the evaluation of the developed models. According to the results of these performance indices, linear model showed the highest prediction capacity among all other models. RMSE, R

and MAE values of (0.159, 0.997 and 0.131) and (0.196, 0.99 and 0.161) were obtained for train and test datasets, respectively. The predictive models in this study can be useful for the researchers who are interested to work on the determination of active ingredients in pharmaceutical dosage forms in the presence of interference using UV spectroscopy; therefore, it was used to determine TZ without interference of PZ.

Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns

Dániel Enesei, Imre Kapui, Szabolcs Fekete, Róbert KormányPMID: 32460215 DOI: 10.1016/j.jpba.2020.113371

Abstract

This work was motivated by the demand of European Directorate for the Quality of Medicines and HealthCare (EDQM). A new liquid chromatographic (LC) method was developed for terazosin impurity profiling to replace the old European Pharmacopoeia (Ph. Eur.) method. This new method is published as part of the new Ph. Eur. monograph proposal of terazosin in Pharmeuropa issue 32.2. The aim of the method renewal was to cut the analysis time from 90 min (2 × 45 min) down to below 20 min. The Ph. Eur. monograph method is based on two different chromatographic separations to analyze the specified impurities of terazosin. The reason for the two methods is that two of the impurities are not sufficiently retained in reversed phase (RP) conditions, not even with 100% water as eluent. Therefore, next to RP, an ion-pair (IP) chromatographic method has to be applied to analyze those two impurities. With our new proposed method it was possible to appropriately increase the retention of the two critical compounds using alternative stationary phases (instead of a C18 phase which is suggested by the Ph. Eur. method). Applying a pentafluoro-phenyl (PFP) stationary phase, it was feasible to separate and adequately retain all the impurities. The detection wavelength was also changed compared to the Ph. Eur. method and is now appropriate for the detection and quantification of all impurities using perchloric acid in the mobile phase at low pH. Another goal of the present study was to develop a generic workflow and to evaluate the chromatographic resolution in a wide range of method variables and suggest some replacement columns for terazosin impurity profiling. Retention modeling was applied to study the chromatographic behavior of the compounds of interest and visualize resolution for the different columns, where a given criterion is fulfilled. A zone (set of chromatographic conditions) of a robust space could be then quickly identified by the overlay of the individual response surfaces (resolution maps). It was also demonstrated that two columns from different providers (Kinetex F5 and SpeedCore PFP) can be used as replacement columns, providing sufficient resolution at the same working point and a high degree of robustness.Kidney, Cardiac, and Safety Outcomes Associated With α-Blockers in Patients With CKD: A Population-Based Cohort Study

Gregory L Hundemer, Greg A Knoll, William Petrcich, Swapnil Hiremath, Marcel Ruzicka, Kevin D Burns, Cedric Edwards, Ann Bugeja, Emily Rhodes, Manish M SoodPMID: 32920153 DOI: 10.1053/j.ajkd.2020.07.018

Abstract

Alpha-blockers (ABs) are commonly prescribed for control of resistant or refractory hypertension in patients with and without chronic kidney disease (CKD). The association between AB use and kidney, cardiac, mortality, and safety-related outcomes in CKD remains unknown.Population-based retrospective cohort study.

Ontario (Canada) residents 66 years and older treated for hypertension in 2007 to 2015 without a prior prescription for an AB.

New use of an AB versus new use of a non-AB blood pressure (BP)-lowering medication.

30% or greater estimated glomerular filtration rate (eGFR) decline; dialysis initiation or kidney transplantation (kidney replacement therapy); composite of acute myocardial infarction, coronary revascularization, congestive heart failure, or atrial fibrillation; safety (hypotension, syncope, falls, and fractures) events; and mortality.

New users of ABs (doxazosin, terazosin, and prazosin) were matched to new users of non-ABs by a high dimensional propensity score. Cox proportional hazards and Fine and Gray models were used to examine the association of AB use with kidney, cardiac, mortality, and safety outcomes. Interactions by eGFR categories (≥90, 60-89, 30-59, and<30mL/min/1.73m

) were explored.

Among 381,120 eligible individuals, 16,088 were dispensed ABs and matched 1:1 to non-AB users. AB use was associated with higher risk for≥30% eGFR decline (HR, 1.14; 95% CI, 1.08-1.21) and need for kidney replacement therapy (HR, 1.28; 95% CI, 1.13-1.44). eGFR level did not modify these associations, P interaction=0.3and 0.3, respectively. Conversely, AB use was associated with lower risk for cardiac events, which was also consistent across eGFR categories (HR, 0.92; 95% CI, 0.89-0.95; P interaction=0.1). AB use was also associated with lower mortality risk, but only among those with eGFR<60mL/min/1.73m

(P interaction<0.001): HRs were 0.85 (95% CI, 0.78-0.93) and 0.71 (95% CI, 0.64-0.80) for eGFR of 30 to 59 and<30mL/min/1.73m

, respectively.

Observational design, BP measurement data unavailable.

AB use in CKD is associated with higher risk for kidney disease progression but lower risk for cardiac events and mortality compared with alternative BP-lowering medications.

Identification of novel therapeutic targets for contrast induced acute kidney injury (CI-AKI): alpha blockers as a therapeutic strategy for CI-AKI

Sreenivasulu Kilari, Amit Sharma, Chenglei Zhao, Avishek Singh, Chuanqi Cai, Michael Simeon, Andre J van Wijnen, Sanjay MisraPMID: 33711514 DOI: 10.1016/j.trsl.2021.03.005

Abstract

Iodinated contrast is used for imaging and invasive procedures and it can cause contrast induced acute kidney injury (CI-AKI), which is the third leading hospital-acquired health problem. The purpose of the present study was to determine the effect of α-adrenergic receptor-1b (Adra1b) inhibition by using terazosin on change in kidney function, gene, and protein expression in C57BL/6J male mice, 6-8 weeks with chronic kidney disease (CKD). CKD was induced by surgical nephrectomy. Twenty eight days later, 100-µL of iodinated contrast (CI group) or saline (S group) was given via the carotid artery. Whole-transcriptome RNA-sequencing (RNA-Seq) analysis of the kidneys was performed at day 2. Mice received either 50-µL of saline ip or terazosin (2 mg/kg) in 50-µL of saline ip 1 hour before contrast administration which was continued every 12 hours until the animals were euthanized 2 and 7 days later. The kidneys were removed for gene expression, immunohistochemical analysis, and blood serum analyzed for kidney function. Differential gene expression analysis identified 21 upregulated and 436 downregulated genes (fold change >2; P < 0.05) that were common to all sample (n = 3 for both contrast and saline). We identified Adra1b using bioinformatic analysis. Mice treated with terazosin had a significant decrease in serum creatinine, urinary Kim-1 levels, HIF-1α, apoptosis, and downstream Adrab1 genes including Ece1, Edn1, pMAPK14 with increased cell proliferation. Contrast exposure upregulated Adra1b gene expression in HK-2 cells. Inhibition of Adra1b with terazosin abrogated Ece1, Edn1, and contrast-induced Fsp-1, Mmp-2, Mmp-9 expression, and caspase-3/7 activity in HK-2 cells.Sympathetic Regulation of the NCC (Sodium Chloride Cotransporter) in Dahl Salt-Sensitive Hypertension

Franco Puleo, Kiyoung Kim, Alissa A Frame, Kathryn R Walsh, Mohammed Z Ferdaus, Jesse D Moreira, Erica Comsti, Elizabeth Faudoa, Kayla M Nist, Eric Abkin, Richard D WainfordPMID: 32981364 DOI: 10.1161/HYPERTENSIONAHA.120.15928

Abstract

Increased sympathoexcitation and renal sodium retention during high salt intake are hallmarks of the salt sensitivity of blood pressure. The mechanism(s) by which excessive sympathetic nervous system release of norepinephrine influences renal sodium reabsorption is unclear. However, studies demonstrate that norepinephrine can stimulate the activity of the NCC (sodium chloride cotransporter) and promote the development of SSH (salt-sensitive hypertension). The adrenergic signaling pathways governing NCC activity remain a significant source of controversy with opposing studies suggesting a central role of upstream α- and β-adrenoceptors in the canonical regulatory pathway involving WNKs (with-no-lysine kinases), SPAK (STE20/SPS1-related proline alanine-rich kinase), and OxSR1 (oxidative stress response 1). In our previous study, α

-adrenoceptor antagonism in norepinephrine-infused male Sprague-Dawley rats prevented the development of norepinephrine-evoked SSH in part by suppressing NCC activity and expression. In these studies, we used selective adrenoceptor antagonism in male Dahl salt-sensitive rats to test the hypothesis that norepinephrine-mediated activation of the NCC in Dahl SSH occurs via an α

-adrenoceptor dependent pathway. A high-salt diet evoked significant increases in NCC activity, expression, and phosphorylation in Dahl salt-sensitive rats that developed SSH. Increases were associated with a dysfunctional WNK1/4 dynamic and a failure to suppress SPAK/OxSR1 activity. α

-adrenoceptor antagonism initiated before high-salt intake or following the establishment of SSH attenuated blood pressure in part by suppressing NCC activity, expression, and phosphorylation. Collectively, our findings support the existence of a norepinephrine-activated α

-adrenoceptor gated pathway that relies on WNK/SPAK/OxSR1 signaling to regulate NCC activity in SSH.

Efficacy of combination terazosin and nifedipine therapy in postoperative treatment of distal ureteral stones after transurethral ureteroscopic lithotripsy

Min Ju, Xiuyue Yu, Weiwei Wu, Jingkun Qu, Jin ZhengPMID: 32237945 DOI: 10.1177/0300060520904851

Abstract

To investigate the efficacy of combination terazosin and nifedipine therapy in postoperative treatment of distal ureteral stones after transurethral ureteroscopic lithotripsy.This prospective single-blinded randomized study enrolled 165 patients undergoing transurethral ureteroscopic lithotripsy in our hospital. Patients were randomized into three groups: control, terazosin, and combination treatment (terazosin and nifedipine). Stone discharge rates and times were recorded, along with side effects and complications. Visual Analogue Scale (VAS) score was used to evaluate pain for 7 days postoperatively. International Prostatic Symptoms Score (IPSS) was used to evaluate prostatic function; quality of life (QOL) was evaluated preoperatively and at 7 days postoperatively.

The stone discharge rate was significantly higher in the combination group than in other groups; moreover, mean discharge time was shorter in the combination group. Beginning at 3 days postoperatively, VAS scores were dramatically lower in the combination group than in other groups; IPSS and QOL scores were also lower in the combination group. Edema recurrence was significantly less common in combination and terazosin groups than in the control group. Side effects were similar among groups.

Combination terazosin and nifedipine therapy was safe and effective in postoperative treatment of distal ureteral stones after transurethral ureteroscopic lithotripsy.

Explore Compound Types